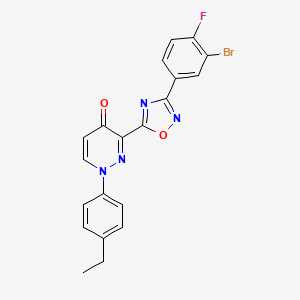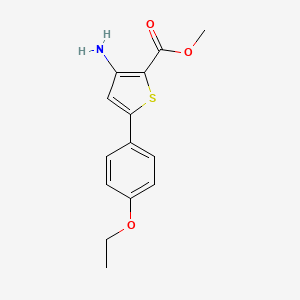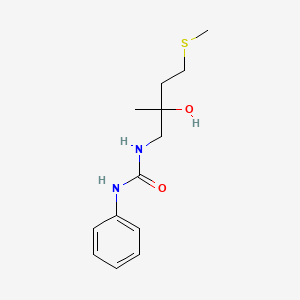
1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride is a chemical compound used in scientific research. It possesses unique properties that make it valuable for various applications, including drug development, synthesis of organic compounds, and testing its effects on biological systems.
Métodos De Preparación
The synthesis of 1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes often include functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions vary depending on the specific synthetic strategy employed, but they generally involve the use of common organic solvents and reagents under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: It is used to study the effects of chemical compounds on biological systems.
Medicine: It is used in drug development to test the efficacy and safety of new pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to and modulating the activity of certain proteins and enzymes, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride is similar to other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . it is unique in its specific chemical structure and properties, which make it valuable for certain applications that other compounds may not be suitable for .
Propiedades
IUPAC Name |
1-(3,3-dimethylbutyl)pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)5-7-11-6-4-9(12)8-11;/h9,12H,4-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZOQZSBABNCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CCC(C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658020.png)
![ETHYL 5-(4-CHLOROBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B2658022.png)
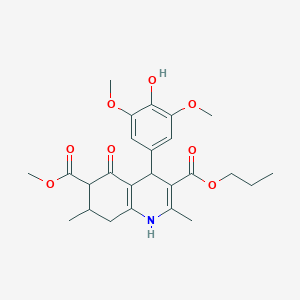
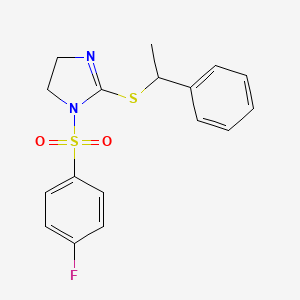
![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2658026.png)
![5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2658027.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2658029.png)
![N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine](/img/structure/B2658030.png)

![2-{[Hydroxy(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}acetic acid hydrochloride](/img/structure/B2658033.png)
